Beryllium telluride
Description
Structure
2D Structure
Properties
CAS No. |
12232-27-8 |
|---|---|
Molecular Formula |
BeTe |
Molecular Weight |
136.6 g/mol |
IUPAC Name |
tellanylideneberyllium |
InChI |
InChI=1S/Be.Te |
InChI Key |
PUZSUGPVBHGJRE-UHFFFAOYSA-N |
SMILES |
[Be]=[Te] |
Canonical SMILES |
[Be]=[Te] |
Other CAS No. |
12232-27-8 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Beryllium Telluride
Electronic Structure and Band Gap Engineering in Beryllium Telluride
The electronic structure, particularly the band gap, is a critical property of a semiconductor, as it determines its optical and electrical characteristics. Understanding the electronic band structure of this compound is essential for its potential use in semiconductor devices. Theoretical studies have been crucial in mapping out the band structure and identifying the nature and magnitude of its energy gap. This knowledge is fundamental for band gap engineering, where the properties of BeTe might be tailored by forming alloys or heterostructures with other semiconductors.
Ab initio calculations have been widely used to investigate the electronic band structure of this compound. researchgate.netresearchgate.netresearchgate.net A consistent finding across multiple studies employing different DFT-based methods is that BeTe in the zinc-blende phase is an indirect band gap semiconductor. researchgate.netioffe.ru The valence band maximum (VBM) is located at the Γ point of the Brillouin zone, while the conduction band minimum (CBM) is found at the X point. ioffe.ru
As previously noted, standard DFT functionals like LDA and GGA significantly underestimate the magnitude of the band gap. researchgate.netioffe.ru To address this "band gap problem," more advanced techniques have been applied. For instance, the modified Becke-Johnson (mBJ) potential has been shown to yield band gap values for BeTe that are in much closer agreement with experimental results compared to standard GGA. ioffe.ru Studies using the FP-LAPW method have also provided detailed band structure calculations, including the effects of spin-orbit splitting, which becomes more significant for heavier elements like tellurium. researchgate.netresearchgate.net
The table below summarizes some of the calculated band gap values for BeTe from various theoretical studies, highlighting the differences between methods.
| Computational Method | Calculated Band Gap (eV) | Type of Band Gap | Reference |
| GGA | ~1.3 | Indirect (Γ–X) | ioffe.ru |
| mBJ | 2.40 | Indirect (Γ–X) | ioffe.ru |
| FP-LAPW (LDA) | ~1.25 | Indirect (Γ–X) | researchgate.net |
| FP-LAPW (GGA) | ~1.33 | Indirect (Γ–X) | researchgate.net |
| TB-LMTO (LDA) | ~1.2 | Indirect (Γ–X) | researchgate.net |
| Experimental | ~2.8 | Indirect | ioffe.ru |
Spin-Orbit Interaction Effects on this compound Electronic States
The influence of spin-orbit interaction (SOI) is a crucial factor in determining the electronic band structure of semiconductors, particularly those containing heavy elements like tellurium. In two-dimensional (2D) hexagonal this compound, theoretical studies have investigated the spin-orbit splitting. acs.org For instance, in related transition metal dichalcogenides such as MoS2, single layers exhibit a direct band gap with a significant spin-orbit splitting of 150 meV in the valence band. acs.org However, this splitting is not observed in the bilayer form, which has an indirect band gap. acs.org While specific values for BeTe are still a subject of detailed computational investigation, the presence of the heavy tellurium atom suggests that spin-orbit coupling likely plays a significant role in splitting the energy bands and influencing the electronic and transport properties of the material. acs.orgresearchgate.net The strength of this interaction can be a key parameter for potential spintronic applications. arxiv.org
Determination of Electron and Hole Effective Masses in this compound
The effective mass of charge carriers (electrons and holes) is a fundamental parameter that governs the transport properties of a semiconductor. wikipedia.orgquora.com It is determined by the curvature of the electronic bands (E-k relationship). quora.com For beryllium chalcogenides, such as BeSe, theoretical calculations have been performed to determine these masses. In zinc-blende BeSe, the electron effective mass is anisotropic, with calculated longitudinal and transverse masses of 1.217 m₀ and approximately 0.302-0.303 m₀, respectively (where m₀ is the free electron rest mass). scirp.org The hole effective masses are also anisotropic and are categorized into heavy and light holes. scirp.org
For BeTe, similar computational approaches are used to predict these values. The effective masses are crucial for modeling conductivity and other transport phenomena. The table below shows a comparative example of calculated effective masses for zb-BeSe, which provides a basis for understanding the expected values in BeTe.
| Carrier | Direction | Effective Mass (m₀) |
|---|---|---|
| Electron (Longitudinal) | X to Γ | 1.217 |
| Electron (Transverse) | X to U | 0.303 |
| Electron (Transverse) | X to W | 0.302 |
| Heavy Hole 1 | Γ-L (111) | 1.309 |
| Heavy Hole 1 | Γ-X (100) | 0.572 |
| Heavy Hole 1 | Γ-K (110) | 0.891 |
| Light Hole | Γ-L (111) | 0.178 |
| Light Hole | Γ-X (100) | 0.285 |
| Light Hole | Γ-K (110) | 0.235 |
Computational Modeling of Charge Density Distribution and Bond Polarity in this compound
Computational techniques such as Density Functional Theory (DFT) are employed to model the charge density distribution in materials, providing insights into the nature of chemical bonds. mdpi.comnih.gov Methods like Atoms-in-Molecule (AIM) and Bader analysis can be used to interrogate the electron charge density and estimate atomic charges and bond critical points. aps.org The analysis of charge density reveals the degree of ionic or covalent character in the bonds. researchgate.net For BeTe, the significant difference in electronegativity between beryllium and tellurium suggests a polar covalent bond. Computational models can quantify this polarity by calculating the charge transfer between the atoms. aps.org These calculations are fundamental for understanding the dielectric properties and the response of the material to external electric fields. researchgate.net The charge density distribution is also crucial for interpreting experimental results from X-ray diffraction. mdpi.com
Structural Dynamics and Phase Transitions in this compound
Ab Initio Molecular Dynamics (MD) Simulations of this compound Phase Transformations
Ab initio molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of materials at the atomic level under various conditions, including high pressure. mdpi.com For this compound, these simulations have been employed to investigate pressure-induced phase transitions. researchgate.netnih.gov By applying hydrostatic pressure in the simulations, researchers can observe the transformation from one crystal structure to another. researchgate.net These simulations provide a direct view of the atomic rearrangements during the phase transition, revealing the mechanistic pathways. researchgate.netnih.gov
Zinc-Blende to Nickel Arsenide (ZB-NiAs) Phase Transition Mechanisms in this compound under High Pressure
Under high pressure, this compound undergoes a first-order phase transition from the cubic zinc-blende (ZB, B3) structure to the hexagonal nickel arsenide (NiAs, B8) structure. researchgate.netnih.govscience.gov Ab initio molecular dynamics simulations have elucidated the structural pathway for this transformation. researchgate.netnih.gov The transition is not a direct conversion but proceeds through a series of intermediate, lower-symmetry structures. The simulated pathway is as follows:
Cubic (ZB) → Tetragonal → Orthorhombic → Monoclinic → Orthorhombic → Hexagonal (NiAs) researchgate.netnih.gov
This complex mechanism highlights the intricate atomic movements required for the structural change. The transition is accompanied by a significant volume drop of about 10%. nih.gov While static enthalpy calculations predict a transition pressure of around 18 GPa, and experimental observations place it at approximately 35 ± 5 GPa, MD simulations predict a higher transition pressure, in the range of 75-80 GPa. researchgate.netnih.gov This discrepancy is attributed to the nature of the simulation, which considers the entire simulation box and does not depend on nucleation and growth processes. researchgate.net
| Method | Transition Pressure (GPa) | Reference |
|---|---|---|
| Experimental | 35 ± 5 | nih.gov |
| Static Enthalpy Calculation | 18 | researchgate.net |
| Ab Initio MD Simulation | 75 - 80 | researchgate.netnih.gov |
High-Pressure Effects on this compound Crystal Structures
High pressure significantly alters the crystal structure of this compound. researchgate.netaps.org The initial zinc-blende structure, which is stable at ambient pressure, becomes unstable under compression. aps.org The transformation to the NiAs structure is the most prominent effect. researchgate.netnih.gov However, further increases in pressure may lead to other structural modifications. For other beryllium chalcogenides like BeS and BeSe, theoretical studies predict transitions to orthorhombic phases at even higher pressures. aps.org In contrast, for BeTe, structure searches have suggested a transformation to a C2/m phase at pressures beyond the NiAs stability range. aps.org The study of high-pressure phases is crucial for understanding the fundamental physics of materials under extreme conditions and for synthesizing novel materials with potentially enhanced properties. researchgate.netnih.gov
The table below summarizes the crystal structures of BeTe at different pressures as identified in computational studies.
| Pressure Range | Crystal Structure | Space Group |
|---|---|---|
| Ambient | Zinc-Blende (ZB) | F-43m |
| High Pressure | Nickel Arsenide (NiAs) | P6₃/mmc |
| Higher Pressure | Monoclinic | C2/m |
Stability Analysis of this compound Phases
Theoretical investigations into the stability of this compound (BeTe) have primarily focused on its structural phases under various conditions, particularly high pressure. At ambient conditions, BeTe crystallizes in the cubic zinc-blende (ZB) structure. wikipedia.orgguidechem.com However, computational studies predict a phase transition to a nickel arsenide (NiAs) structure under high pressure. wikipedia.orgwikidata.org
First-principles calculations based on density functional theory (DFT) have been instrumental in analyzing this phase transition. wikipedia.orgwikidata.org Ab initio molecular dynamics (MD) simulations suggest that the transition from the ZB to the NiAs structure is a first-order phase transition. wikipedia.org The predicted transition pressure (PT) from these MD simulations is noted to be higher than values obtained through static enthalpy calculations and experimental data. wikipedia.org The structural pathway for this transformation is complex, proceeding from cubic to tetragonal, then to orthorhombic, monoclinic, back to orthorhombic, and finally to the hexagonal NiAs phase. wikipedia.org This phase transformation is accompanied by a significant volume drop of about 10%. wikipedia.org
Further theoretical studies confirm that the NiAs structure of BeTe becomes stable at high pressure and temperature. wikidata.org The stability of the ZB phase at ambient pressure is attributed to its high degree of covalent bonding, with a calculated low bond polarity of 0.61. wikidata.org The dynamical stability of different BeTe phases, including the hexagonal monolayer (h-BeTe), has also been confirmed through phonon dispersion analysis, which showed no imaginary frequencies. eforu-chemical.comwikidata.org
Mechanical Response and Elastic Properties of this compound
First-Principles Determination of Elastic Constants (C11, C12, C44) for this compound
One theoretical study using the full-potential linear muffin-tin orbital (FP-LMTO) method with the LDA approximation reported the following elastic constants for BeTe:
C11: 0.8556 Mbar (85.56 GPa)
C12: 0.5994 Mbar (59.94 GPa)
C44: 0.1360 Mbar (13.60 GPa)
Another study, also employing first-principles calculations, determined the C11 constant to be 8.9 ± 0.9 x 10¹⁰ N/m² (or 89 ± 9 GPa) from the frequency positions of folded acoustic phonon modes in BeTe/ZnSe superlattices, a value that correlates well with LDA calculations. wikidata.org It is noted that discrepancies between different theoretical works can arise from the choice of computational approach, such as the exchange-correlation functional used (e.g., LDA vs. GGA).
| Elastic Constant | Value (Mbar) | Value (GPa) | Computational Method | Source |
|---|---|---|---|---|
| C11 | 0.8556 | 85.56 | FP-LMTO (LDA) | |
| C12 | 0.5994 | 59.94 | FP-LMTO (LDA) | |
| C44 | 0.1360 | 13.60 | FP-LMTO (LDA) | |
| C11 | - | 89 ± 9 | Derived from FAP modes (LDA correlated) | wikidata.org |
Pressure Dependence of Elastic Moduli in this compound
Theoretical studies have investigated the behavior of the elastic moduli of this compound under hydrostatic pressure. First-principles calculations show a general trend where the elastic constants C11 and C12, as well as the bulk modulus (B), increase with rising pressure. nih.gov For instance, in the related compound beryllium selenide (B1212193) (BeSe), the bulk modulus demonstrates a linear increase with pressure. nih.gov This behavior indicates a stiffening of the material under compression. The pressure dependence of these elastic properties is fundamental to predicting the mechanical stability and potential phase transitions of BeTe at high pressures.
Derived Mechanical Properties: Shear Modulus, Young's Modulus, and Poisson's Ratio of this compound
From the fundamental elastic constants (C11, C12, C44), several important mechanical properties can be derived to characterize the stiffness, rigidity, and ductility of this compound. While specific values for BeTe are not extensively reported in the provided context, the methods for their calculation are well-established. For cubic crystals, the shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) are determined from the elastic constants. guidechem.comamericanelements.com These derived properties provide a more practical understanding of the material's mechanical response. For example, the ratio of the bulk modulus to the shear modulus (B/G) can be used to predict ductile or brittle behavior. americanelements.com
Anisotropy Factors in this compound Mechanical Behavior
The mechanical behavior of this compound is anisotropic, meaning its properties vary with direction. This anisotropy can be quantified using the Zener anisotropy factor (A), which is calculated from the elastic constants for a cubic crystal using the formula A = 2 * C44 / (C11 - C12). guidechem.com For a perfectly isotropic material, this factor is equal to 1. Any deviation from this value indicates the degree of mechanical anisotropy. Calculations for other beryllium chalcogenides, such as BeS, have been performed to determine this factor, providing insight into the directional dependence of their mechanical response. guidechem.com This factor is crucial for engineering applications where the material might be subjected to stresses in specific crystallographic directions.
Vibrational and Thermodynamic Properties of this compound
The vibrational and thermodynamic properties of this compound (BeTe) have been explored using theoretical methods, primarily density functional perturbation theory (DFPT) and the quasi-harmonic approximation (QHA). wikidata.org These studies provide insights into the lattice dynamics and thermal behavior of the material.
Phonon dispersion curves, which describe the vibrational modes of the crystal lattice, have been calculated for BeTe. wikidata.orgnih.gov The absence of imaginary phonon frequencies in these calculations confirms the dynamical stability of the zinc-blende crystal structure. nih.gov The phonon density of states (DOS) has also been determined, showing the distribution of vibrational frequencies. wikidata.orgnih.gov
Using the quasi-harmonic Debye model, researchers have successfully calculated various thermodynamic properties of BeTe as a function of pressure and temperature. wikidata.org These properties include:
Debye Temperature (ΘD): This parameter relates to the highest frequency of vibration in the crystal lattice.
Specific Heat (Cv): The heat capacity at a constant volume has been determined, showing its dependence on temperature. wikidata.org
Vibrational Entropy: This thermodynamic quantity has also been calculated for the first time in some studies. wikidata.org
Grüneisen Parameter: This parameter describes how the vibrational frequencies of the crystal change with volume. wikidata.org
Thermal Expansion Coefficient: The model allows for the prediction of how the material expands or contracts with changes in temperature. wikidata.org
These theoretical investigations provide a comprehensive understanding of the thermodynamic behavior of BeTe, which is crucial for its potential applications in various devices. wikidata.org
Phonon Dispersion Relations and Phonon Density of States in this compound
Theoretical studies employing density functional perturbation theory (DFPT) have been instrumental in determining the phonon dispersion relations and phonon density of states (DOS) for this compound. researchgate.net These calculations reveal the vibrational modes of the BeTe crystal lattice. The phonon dispersion curves for BeTe typically show distinct acoustic and optical branches. researchgate.netbioline.org.br The acoustic modes correspond to the in-phase movement of atoms in the unit cell, while the optical modes involve their out-of-phase motion.
A notable feature in the phonon dispersion of some materials is the presence of a frequency gap between the acoustic and optical branches, which can be influenced by the mass difference between the constituent atoms. researchgate.net The phonon density of states provides a representation of the number of vibrational modes available at each frequency. materialsproject.org For this compound, the phonon DOS has been calculated to understand the distribution of these vibrational states. researchgate.netnih.gov Computational studies have also explored how these vibrational properties might be affected by factors such as lattice strain. researchgate.net
The analysis of phonon dispersion is crucial for understanding the thermal properties of the material, as it governs how heat is transported through the lattice. aip.orgdntb.gov.ua The relationship between the phonon dispersion and thermal conductivity is a key area of investigation in materials science. aps.org
Table 1: Calculated Phonon Frequencies for this compound at High-Symmetry Points This table is for illustrative purposes. Specific values would be derived from detailed computational models in the cited literature.
| Symmetry Point | Acoustic Mode Frequency (THz) | Optical Mode Frequency (THz) |
|---|---|---|
| Γ | 0 | Calculated Value |
| X | Calculated Value | Calculated Value |
| L | Calculated Value | Calculated Value |
Lattice Dynamics Simulations of this compound
Lattice dynamics simulations, particularly those using ab initio molecular dynamics (MD), have been employed to study the behavior of this compound under extreme conditions, such as high pressure. researchgate.net These simulations provide a dynamic picture of the atomic motions and can predict structural phase transitions. researchgate.net
One such study investigated the response of the zinc-blende (ZB) structure of BeTe to high pressure. researchgate.net The MD simulation revealed a first-order phase transition from the ZB structure to a nickel arsenide (NiAs) structure. researchgate.net The simulation also detailed the structural pathway of this transformation, showing a sequence of intermediate crystal structures. researchgate.net It was noted that the transition pressure predicted by the MD simulation was higher than values obtained from static enthalpy calculations and experimental data. researchgate.net These simulations are crucial for understanding the stability and behavior of BeTe under compression. researchgate.net
Theoretical Predictions of this compound Thermal Quantities
Theoretical models, particularly the quasi-harmonic Debye model, have been used to predict various thermal properties of this compound. researchgate.net These predictions are derived from the calculated lattice vibrations and provide a comprehensive understanding of the material's thermodynamic behavior as a function of temperature and pressure. researchgate.net
Debye Temperature (θD): The Debye temperature is a measure of the temperature above which all vibrational modes in a solid begin to be excited. Theoretical calculations have successfully predicted the Debye temperature of BeTe. researchgate.net For instance, one study determined a Debye temperature of approximately 380–400 K. osti.gov The Debye temperature is an important parameter that relates to other thermal properties like specific heat and thermal conductivity. aip.org
Vibrational Entropy: The vibrational entropy, which is the contribution of lattice vibrations to the total entropy of the crystal, has been calculated for this compound for the first time in some theoretical studies. researchgate.net The entropy is shown to increase with temperature, as expected, due to the greater number of accessible vibrational states. bioline.org.br
Specific Heat (Cv): The constant-volume specific heat of this compound has also been determined through theoretical calculations. researchgate.net These calculations show that the specific heat at constant volume increases with temperature and approaches the classical Dulong-Petit limit at high temperatures. bioline.org.br The temperature dependence of specific heat is a direct consequence of the phonon density of states. researchgate.net
Table 2: Theoretically Predicted Thermal Properties of this compound at 300 K This table presents illustrative data based on findings from theoretical studies. Actual values can be found in the referenced literature.
| Thermal Quantity | Predicted Value | Unit |
|---|---|---|
| Debye Temperature | ~380-400 | K |
| Vibrational Entropy | Calculated Value | J/(mol·K) |
| Specific Heat (Cv) | Calculated Value | J/(mol·K) |
Thermal Equation of State for this compound under Compression
The thermal equation of state (EoS) describes the relationship between the pressure, volume, and temperature of a material. For this compound, the thermal EoS has been investigated theoretically, often within the framework of the quasi-harmonic Debye model. researchgate.net This allows for the prediction of the material's properties, such as its bulk modulus and thermal expansion coefficient, as a function of both pressure and temperature. researchgate.netresearchgate.net
Studies have successfully obtained the pressure and temperature dependencies of these properties for BeTe. researchgate.net The investigation of the EoS under compression is critical for understanding the material's behavior in high-pressure environments and for predicting its phase stability. researchgate.netresearchgate.net While detailed experimental data on the EoS of BeTe under high compression is limited, theoretical studies on related materials like beryllium provide a basis for comparison and methodological approaches. osti.govresearchgate.netnih.gov
Advanced Synthesis and Growth Methodologies for Beryllium Telluride
Epitaxial Growth Techniques for Beryllium Telluride Films and Heterostructures
Epitaxial growth, a process where a crystalline overlayer is grown on a crystalline substrate, is paramount for producing high-purity, single-crystal BeTe films suitable for electronic and optoelectronic applications. Various techniques have been refined to control the deposition of BeTe at the atomic level.
Molecular Beam Epitaxy (MBE) of this compound
Molecular Beam Epitaxy (MBE) is a cornerstone technique for the growth of high-quality BeTe epitaxial films. nih.govfishersci.fi This method involves the deposition of atoms or molecules onto a heated crystalline substrate under ultra-high vacuum conditions, allowing for atomically precise control over the growth process. fishersci.finih.gov For BeTe, elemental beryllium (Be) and tellurium (Te) sources of high purity (e.g., 4N for Be and 6N for Te) are typically used. wikipedia.org
Systematic studies have been conducted on BeTe epilayers grown on Gallium Arsenide (GaAs) (001) substrates. wikipedia.orgwikidata.org The growth is highly dependent on parameters such as substrate temperature and the beam equivalent pressure (BEP) ratio of the constituent elements. wikipedia.org A key aspect of MBE growth is the ability to monitor the surface structure in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides real-time information on the growth mode and surface reconstruction. nih.govwikipedia.org
Key findings from MBE growth of BeTe include:
Surface Reconstruction: A phase diagram for surface reconstruction shows a transition from a weak (4x1) to a (2x1) reconstruction as the p(Te)/p(Be) flux ratio increases. wikipedia.org
Droplet Formation: Growth at low tellurium pressures (p(Te)/p(Be) ≤ 10) can lead to the formation of beryllium droplets on the surface, which degrades the crystallinity of the film. wikipedia.orgwikidata.org This behavior is analogous to the formation of Ga droplets during the MBE growth of GaAs under Ga-rich conditions. wikipedia.org
Optimized Conditions: High structural quality and smooth surface morphology are achieved by optimizing the growth conditions, particularly the flux ratio. wikipedia.orgwikidata.org
| Parameter | Typical Value/Range | Source |
| Substrate | GaAs (001) | wikipedia.orgwikidata.org |
| Growth Temperature | 300–500 °C | wikipedia.org |
| Te Desorption Temp. | > 550 °C | wikipedia.org |
| p(Te)/p(Be) Flux Ratio | 4 to 60 | wikipedia.org |
| Optimal Flux Ratio | 15 < p(Te)/p(Be) < 20 | wikipedia.org |
| Growth Rate | ~ 0.1 µm/h | wikipedia.org |
Growth on Silicon Substrates: this compound/Silicon Heterostructures
The integration of BeTe with silicon (Si), the foundational material of the electronics industry, is crucial for developing novel devices. The epitaxial growth of BeTe on Si substrates has been successfully demonstrated, paving the way for BeTe/Si heterostructures. nih.govontosight.ai
BeTe has been grown epitaxially on vicinal Si(100) substrates, where it exhibits a well-ordered and planar growth mode. nih.gov This is significant because BeTe can serve as a buffer layer that relaxes the lattice constant, facilitating the subsequent growth of other materials, like AlGaAs, on silicon. nih.govamericanelements.comamericanelements.com The crystal quality and initial growth mode are typically studied using transmission electron microscopy (TEM) and RHEED, respectively. nih.gov Research has also shown the formation of a low-resistance n+-Si/As/p+-BeTe tunnel junction, highlighting its potential in multijunction solar cells. nih.gov
Interlayer Approaches for Lattice Mismatch Accommodation in this compound Growth
A fundamental challenge in heteroepitaxy is the lattice mismatch between the substrate and the epitaxial film, which can generate enormous stress and introduce defects. wikipedia.org Interlayer approaches are employed to mitigate this mismatch.
In the context of BeTe, it can itself act as a crucial interlayer. When grown on silicon, BeTe helps to accommodate the lattice mismatch for subsequent epitaxial layers. nih.gov For the growth of materials with a large lattice mismatch to silicon, such as CdSeTe, a buffer layer system comprising this compound and zinc telluride (ZnTe) has been used to accommodate the strain in smaller increments. nih.gov
Furthermore, in the growth of superlattices like (CdS/ZnSe)/BeTe, a ZnSe interlayer is critical for improving the growth mode. fishersci.be The introduction of a ZnSe interlayer between Cadmium Sulfide (B99878) (CdS) and BeTe results in a more perfect structure. fishersci.be These examples underscore the strategy of using thin buffer layers to bridge the crystallographic differences between two materials, thereby enabling the growth of high-quality, lattice-mismatched heterostructures. wikiwand.comamericanelements.com
Low-Temperature Growth Initiation Strategies for this compound
To achieve smooth, high-quality films, especially in highly mismatched systems, a low-temperature growth initiation strategy is often necessary. This approach involves depositing the initial atomic layers at a reduced temperature to promote stable, two-dimensional nucleation before raising the temperature for the bulk of the film growth. sciengineeredmaterials.com
In the growth of AlGaAs on BeTe/Si heterostructures, a low-temperature initiation step starting near room temperature was required to maintain planar growth. nih.gov This technique, known as solid-phase epitaxy, is attributed to surface energy effects. nih.gov Following this initiation, a film thickness of several hundred angstroms grown at low temperature was found to be necessary to ensure the film's stability against roughening during subsequent growth at normal, higher temperatures. nih.govwikipedia.org This strategy of using a low-temperature buffer or initiation layer is a common technique to improve the quality of epitaxial films by controlling the initial stages of nucleation and growth. fishersci.beamericanelements.com
Fabrication of this compound Nanostructures and Monolayers
The synthesis of materials at the nanoscale, particularly in two-dimensional (2D) forms like monolayers, can unlock novel properties not present in their bulk counterparts.
Synthesis of Hexagonal this compound (h-BeTe) Monolayers
Recent theoretical studies, primarily using Density Functional Theory (DFT), have investigated the properties of a hexagonal monolayer form of this compound (h-BeTe). wikipedia.orgalfa-chemistry.com This 2D material is predicted to be a promising candidate for advanced applications.
While the bulk form of BeTe has a zincblende crystal structure, the predicted h-BeTe monolayer would resemble a honeycomb lattice. wikipedia.orgnih.gov Key predicted characteristics of h-BeTe monolayers include:
Thermoelectric Properties: DFT calculations suggest that h-BeTe possesses a high thermoelectric figure of merit (ZT value) of 0.9 at room temperature, making it a potentially excellent material for thermoelectric devices. alfa-chemistry.com
Optical Properties: The monolayer is expected to exhibit good responsiveness in the UV-Vis portion of the electromagnetic spectrum. alfa-chemistry.com
Although direct experimental synthesis of h-BeTe monolayers is an emerging area, insights can be drawn from the successful synthesis of analogous 2D materials like hexagonal beryllium oxide (h-BeO) monolayers, which have been grown by MBE. wikipedia.org The theoretical groundwork and the successful fabrication of similar 2D chalcogenides suggest that the synthesis of h-BeTe monolayers is a viable and promising research direction. wikipedia.orgalfa-chemistry.com
Growth of this compound Nanowires and Thin Films
The synthesis of one-dimensional (1D) nanostructures, such as nanowires, and two-dimensional (2D) thin films of this compound (BeTe) represents a significant area of interest for developing novel optoelectronic and semiconductor devices. While extensive research exists for other II-VI semiconductors like ZnSe, CdTe, and the related telluride compound, bismuth telluride (Bi2Te3), the literature specifically detailing the synthesis of BeTe nanostructures is less developed. researchgate.netcnr.itcambridge.orgrsc.org However, established advanced growth methodologies are theoretically applicable to BeTe based on its material properties.
Thin Film Deposition: Thin films of semiconductor materials are commonly produced by techniques like Molecular Beam Epitaxy (MBE) and thermal evaporation. rsc.orgcapes.gov.br MBE, in particular, offers precise, layer-by-layer control over the growth of atomically flat thin films, which is crucial for creating high-quality heterostructures. cnr.it For II-VI compounds, MBE has been successfully used to grow high-purity crystals and films, a process that could be adapted for BeTe. researchgate.netresearchgate.net The process involves the deposition of elemental beryllium and tellurium from effusion cells onto a heated substrate in an ultra-high vacuum environment. Control of the substrate temperature and the flux ratio of the elements would be critical to achieving stoichiometric BeTe films and minimizing defects.
Nanowire Synthesis: The growth of semiconductor nanowires is often governed by mechanisms such as the Vapor-Liquid-Solid (VLS) or Vapor-Solid (VS) processes.
Vapor-Liquid-Solid (VLS) Growth: This is a common method for synthesizing nanowires, often using a metal nanoparticle (e.g., gold) as a catalyst. researchgate.net In a potential VLS synthesis of BeTe nanowires, a gold nanoparticle on a substrate would be heated in the presence of beryllium and tellurium precursor gases. The catalyst forms a liquid alloy droplet with the source materials, and as this droplet becomes supersaturated, the BeTe crystal nucleates and grows in a one-dimensional wire. researchgate.netresearchgate.net The diameter of the nanowire is determined by the size of the catalyst droplet. This technique has been successfully applied to other telluride nanowires, such as Germanium Telluride (GeTe) and Antimony Telluride (Sb2Te3). capes.gov.brresearchgate.net
Vapor-Solid (VS) Growth: The VS mechanism allows for nanowire growth without a metal catalyst, proceeding directly from the condensation of vapor-phase reactants into a solid crystalline structure. diva-portal.org Highly crystalline tellurium nanowires have been produced via physical vapor deposition (PVD) through a VS mechanism, where controlling the supersaturation of the Te vapor is key to managing the nanowire morphology. diva-portal.org A similar PVD-based approach could be explored for BeTe, where co-evaporation of beryllium and tellurium under controlled temperature and pressure conditions could lead to the direct formation of BeTe nanowires on a substrate.
The following table summarizes parameters for growing related telluride nanowires, which could inform potential synthesis of BeTe nanowires.
| Parameter | GeTe Nanowires (VLS) researchgate.net | CdTe Nanowires (VLS) researchgate.net | Te Nanowires (VS) diva-portal.org |
| Growth Method | Thermal Evaporation, VLS | Close-Space Sublimation, VLS | Physical Vapor Deposition, VS |
| Catalyst | 8 nm Au nanoparticles | Au film | None |
| Growth Temp. | Not specified | 520-550°C (Source) | 500°C (Furnace) |
| Pressure | 75 Torr | 10-25 Torr | Not specified |
| Resulting Diameter | Not specified | 100-500 nm | 26-200 nm |
| Resulting Length | Not specified | Up to 100 µm | 8.5-22 µm |
Challenges in this compound Material Quality and Scalability
Despite its promising semiconductor properties, the widespread application of this compound is hindered by significant challenges related to material quality and the scalability of its production. These issues are common to many compound semiconductors but are exacerbated in the case of BeTe. dtic.mil
Material Quality: Achieving high-quality BeTe crystals, whether in bulk, thin film, or nanowire form, is a primary challenge. Key issues include:
Stoichiometry Control: Like other II-VI compounds, the electrical and optical properties of BeTe are highly sensitive to its elemental composition. Maintaining a precise 1:1 atomic ratio of beryllium to tellurium during high-temperature synthesis is difficult. Deviations can lead to the formation of native defects, which can act as charge traps and recombination centers, degrading device performance. researchgate.net
Defect and Impurity Control: The growth of high-purity crystals is a persistent problem for II-VI semiconductors. researchgate.net Unwanted impurities and structural defects such as vacancies, interstitials, and grain boundaries can be introduced during synthesis. For instance, during the powder metallurgy processing of beryllium, an oxide coating (Beryllium Oxide) rapidly forms on the particle surfaces, which can introduce oxygen impurities into the final material. dtic.mil
Reproducibility: Ensuring consistent quality from one production batch to another is a major hurdle for many compound semiconductors. rsc.orgdtic.mil Poorly controlled reproducibility and the need for extensive characterization of each batch increase costs and limit industrial adoption.
Scalability: The transition from laboratory-scale synthesis to large-scale industrial production of BeTe faces two major obstacles:
High-Cost Processing: The fabrication of beryllium-containing materials is inherently expensive. dtic.milfnal.gov Powder processing, a common route for beryllium-based materials, involves high costs for both producing the raw material and for the subsequent machining and consolidation of components. dtic.milfnal.gov
Toxicity of Beryllium: The most significant barrier to the scalability of BeTe is the high toxicity of beryllium and its compounds. attelements.comtandfonline.com Beryllium is classified as a carcinogen, and inhalation of beryllium dust or fumes can lead to chronic beryllium disease (CBD), a serious and sometimes fatal lung condition. fishersci.se This toxicity necessitates the use of expensive, specialized containment facilities and stringent safety protocols to protect workers and prevent environmental contamination. dtic.milbarc.gov.in These requirements dramatically increase the capital and operational costs of any large-scale manufacturing facility, making BeTe less economically viable compared to other less hazardous semiconductor materials.
Spectroscopic Characterization and Optical Response of Beryllium Telluride
Far-Infrared Reflectance Spectroscopy of Beryllium Telluride Layers
Far-infrared spectroscopy is a valuable technique for probing the lattice dynamics of crystalline materials. In the case of this compound, this method is used to investigate its vibrational modes, specifically the interaction of infrared radiation with the crystal lattice.
Calculations of impurity-induced infrared lattice absorption have been performed for zinc-blende-type crystals like cadmium telluride (CdTe) doped with beryllium. aps.org This provides a theoretical framework for understanding how the introduction of beryllium as an impurity affects the infrared absorption spectrum. aps.org In these studies, a nearest-neighbor perturbation model is employed, which considers the change in mass at the impurity site as well as alterations in the central and non-central forces between the impurity and the host crystal. aps.org
For Be-doped CdTe, a seven-parameter second-neighbor-ionic model was used to estimate the impurity-induced infrared absorption. aps.org The results reasonably explained the main features of experimentally observed absorption spectra. aps.org Notably, an absorption peak observed at 61 cm⁻¹ was identified not as a resonant mode, but as an impurity-activated one-phonon acoustic band. aps.org While this research focuses on Be as a dopant, the principles and models used are foundational for understanding the far-infrared response of bulk this compound.
Further studies on similar materials, such as lead-telluride doped with various elements, have utilized far-infrared reflectivity spectra to analyze plasma-phonon interactions and identify local impurity vibrational modes. researchgate.net These investigations highlight the sensitivity of far-infrared spectroscopy in detecting subtle changes in the lattice dynamics due to composition and temperature. researchgate.net
Raman Spectroscopy Investigations of this compound Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of materials. In this method, a laser interacts with the material, and the scattered light provides information about the material's phonon frequencies.
For materials with a crystal structure similar to this compound, such as bismuth telluride (Bi₂Te₃) and other chalcogenides, Raman spectroscopy has been extensively used to characterize their vibrational properties. researchgate.netnih.govarxiv.org In these materials, which often have a rhombohedral or hexagonal crystal structure, specific Raman-active and infrared-active modes are predicted by group theory. researchgate.net For instance, in Bi₂Te₃, the Raman-active modes are typically designated as A₁g and Eg, while infrared-active modes are labeled A₁u and Eu. researchgate.net
Studies on thin films and nanoplatelets of materials like Bi₂Te₃ have revealed that the frequencies of these vibrational modes can shift depending on the thickness of the material, a phenomenon attributed to phonon confinement. nih.gov For example, in Bi₂Te₃ nanoplatelets, first-order Raman modes have been observed around 50 cm⁻¹, 100 cm⁻¹, and 135 cm⁻¹, corresponding to the A¹₁g, E²g, and A²₁g modes, respectively. nih.gov The A¹₁g and A²₁g modes are out-of-plane vibrations, while the E²g mode is an in-plane vibration. nih.gov
Furthermore, in very thin films, crystal symmetry can be broken, leading to the appearance of Raman peaks that are not active in the bulk material. researchgate.netarxiv.org This has been observed in few-quintuple layers of Bi₂Te₃, where the A₁u mode becomes Raman active. researchgate.net The intensity of Raman peaks can also be influenced by resonant Raman scattering, where the energy of the excitation laser matches an electronic transition in the material. rsc.org These detailed investigations on analogous materials provide a strong basis for understanding and interpreting the Raman spectra of this compound.
Optical Absorption and Dielectric Function Analysis in this compound
The optical absorption and dielectric function are fundamental properties that describe how a material responds to electromagnetic radiation. The dielectric function, in particular, is a complex quantity that provides insight into both the absorption and polarization of light within the material.
The imaginary part of the dielectric function is directly related to the material's electronic band structure and determines the probability of transitions from occupied to unoccupied electronic states, which is the basis for optical absorption. sdiarticle3.comnih.gov The onset of optical absorption, or the first critical point, corresponds to the material's band gap energy. sdiarticle3.com
Theoretical studies on two-dimensional (2D) beryllium chalcogenides, including BeTe, have investigated their electronic and optical properties using density functional theory (DFT). researchgate.net These calculations predict that while BeO has an indirect bandgap, other beryllium chalcogenides like BeS, BeSe, and BeTe are direct semiconductor materials. researchgate.net The optical properties, including the dielectric function and absorption spectra, have been studied under different electric field polarizations. researchgate.net
For materials like bismuth telluride (Bi₂Te₃), the imaginary part of the dielectric function shows good absorption in the near-infrared to visible light wavelengths, suggesting its potential for various photonic applications. sdiarticle3.com The absorption coefficient, derived from the dielectric function, quantifies the extent to which a material absorbs photons at a given energy. sdiarticle3.com
Refractive Index and Reflectivity Studies of this compound
The refractive index and reflectivity are crucial optical constants that can be derived from the dielectric function. The refractive index describes how light propagates through a material, while reflectivity measures the proportion of light reflected from its surface.
For this compound, a refractive index of 1.45 has been reported. matweb.commatweb.com This value is a key parameter in the design of optical components and devices.
Investigations into related materials, such as 2D hexagonal this compound (h-BeTe), have shown good responsiveness in the UV-Vis regime of the electromagnetic spectrum. nih.gov Theoretical studies on 2D beryllium chalcogenides have systematically investigated the refractive index and reflectivity in the presence of both parallel and perpendicular field polarizations. researchgate.net
In similar materials like bismuth telluride (Bi₂Te₃), the refractive index can be exceptionally high, with contributions from both bulk and surface states. researchgate.net The reflectivity spectra of these materials are analyzed to understand their optical response across a broad spectral range. researchgate.net The knowledge of these optical constants is essential for applications in nanophotonics and optoelectronics. scielo.br
Energy Loss Profiles and Optical Conductivity of this compound
Electron energy loss spectroscopy (EELS) is a technique that measures the energy lost by electrons as they pass through a material, providing information about electronic excitations such as plasmons and interband transitions. The energy loss function is a key parameter derived from these experiments and is related to the material's dielectric function.
Studies on beryllium metal have used characteristic electron energy loss experiments to determine its optical constants in the far ultraviolet region. optica.org The energy loss spectrum typically shows a prominent absorption peak, often between 10 eV and 25 eV, which is associated with collective electron oscillations known as plasmons. optica.org More recent work has focused on improving the accuracy of the energy loss function data for materials like beryllium to enhance Monte Carlo simulations of electron backscattering. researchgate.net
The optical conductivity describes the response of a material's charge carriers to an applied time-varying electric field, such as that of light. It is another important property that can be derived from the dielectric function. scielo.br Theoretical investigations of 2D materials, including tellurides, have explored their anisotropic optical conductivity. aps.orgarxiv.org For instance, in some one-dimensional tellurides, the optical conductivity along a specific crystal axis can be significantly higher than in the perpendicular direction, reflecting the anisotropic nature of electron conduction. aps.orgarxiv.org Studies on hexagonal BeTe have also highlighted its potential for thermoelectric and optical applications based on its calculated properties. nih.gov
Anisotropic Optical Properties in Low-Dimensional this compound Structures
As materials are scaled down to two-dimensional (2D) or one-dimensional (1D) structures, their properties can become highly dependent on the direction of measurement, a phenomenon known as anisotropy. This is particularly true for their optical properties.
Theoretical studies based on density functional theory (DFT) have explored the optical properties of 2D beryllium chalcogenides, including BeTe, in the presence of parallel and perpendicular electric field polarizations. researchgate.net These studies reveal that the optical response, such as absorption and refractive index, can be significantly different depending on the orientation of the light's electric field relative to the 2D plane. researchgate.net Recent research has highlighted the potential of hexagonal BeTe (h-BeTe) monolayers for applications in the UV-Vis regime. nih.gov
Similar anisotropic behavior is observed in other low-dimensional materials like tellurene (2D tellurium). mdpi.comresearchgate.net In these materials, the crystal structure leads to different optical responses for light polarized parallel or perpendicular to the crystal axes. mdpi.com This intrinsic anisotropy is a key feature of low-dimensional materials and can be harnessed for developing polarization-sensitive optoelectronic devices. The investigation of anisotropic optical properties in low-dimensional BeTe structures is an active area of research, with findings suggesting their potential for novel applications in thermoelectrics and optoelectronics. researchgate.netnih.gov
Beryllium Telluride in Advanced Material Architectures and Engineering
Beryllium Telluride-Based Heterostructures and Superlattices
The fabrication of heterostructures and superlattices allows for the engineering of electronic and optical properties that are not achievable in bulk materials. BeTe is a key component in several such systems, offering advantages in lattice matching and band structure manipulation.
BeTe/ZnSe Superlattice Investigations
BeTe/ZnSe superlattices have been a subject of significant research interest for their potential in blue-green light-emitting devices. aps.org These superlattices are typically grown by molecular beam epitaxy (MBE) on gallium arsenide (GaAs) substrates. aps.orgaps.org The lattice parameters of BeTe (5.626 Å), ZnSe (5.668 Å), and GaAs (5.654 Å) are closely matched, which is crucial for the growth of high-quality crystalline structures with minimal defects. aps.org
Investigations into the structural properties of BeTe/ZnSe superlattices have utilized techniques such as high-resolution transmission electron microscopy (HRTEM) and x-ray diffractometry to analyze the interfaces and layer morphology. aps.orgaps.org The chemical transition at the interfaces can be influenced by the growth sequence, and different growth modes can be employed to control the interface abruptness. aps.org While theoretical critical thicknesses for plastic relaxation are often exceeded, the mismatch stress is sometimes relaxed by the formation of cracks rather than misfit dislocations. aps.orgaps.org
Optically, BeTe/ZnSe superlattices exhibit type-II band alignment, where electrons and holes are spatially separated in the ZnSe and BeTe layers, respectively. dtic.mil This leads to spatially indirect optical transitions. For instance, a 40-Å period superlattice, lattice-matched to GaAs, shows a spatially indirect transition at 2.04 eV at room temperature. capes.gov.br The application of an external electric field can shift this transition energy, demonstrating the Quantum-Confined Stark Effect. capes.gov.br Furthermore, these superlattices can exhibit in-plane optical anisotropy due to the low symmetry of the interfaces. dtic.mil
| Property | Value/Observation | Reference |
|---|---|---|
| Lattice Constant (BeTe) | 5.626 Å | aps.org |
| Lattice Constant (ZnSe) | 5.668 Å | aps.org |
| Lattice Constant (GaAs Substrate) | 5.654 Å | aps.org |
| Band Alignment | Type-II | dtic.mil |
| Indirect Transition (40 Å period) | 2.04 eV (Room Temperature) | capes.gov.br |
| Interface Transition Zone Width | Can be broad (e.g., 3 ML) depending on growth | aps.org |
Electronic and Optical Properties of this compound/Silicon Heterostructures
The integration of beryllium chalcogenides with silicon (Si) opens possibilities for combining the optoelectronic capabilities of II-VI semiconductors with mature silicon-based electronics. aip.orgsemanticscholar.org BeTe and its alloys can be grown epitaxially on silicon substrates, often with an arsenic-terminated surface to facilitate ordered growth. aip.org
Theoretical studies using tight-binding methods have been performed on Si/BeSexTe1-x heterostructures. For the specific composition of Si/BeSe0.41Te0.59, a type-II heterostructure is predicted, with the conduction band minimum in the silicon layer and the valence band maximum in the BeSe0.41Te0.59 layer. aps.orgresearchgate.net Calculations for (Si2)n/(BeSe0.41Te0.59)m superlattices have revealed the presence of interface states within the silicon bandgap and predicted that optical transitions would occur below the fundamental bandgap of bulk silicon. aps.orgresearchgate.net
Experimentally, the electrical properties of these heterostructures have been investigated. BeTe/Si films have shown significantly higher current densities at room temperature compared to BeSe/Si and BeSe0.41Te0.59/Si films, which is potentially due to interfacial recombination. aip.org The conduction band offsets have been measured for BeSe0.41Te0.59/As/Si and BeSe/As/Si heterostructures as 1.2 eV and 1.3 eV, respectively. aip.org
Quantum Well Structures Incorporating this compound
This compound is incorporated into quantum well (QW) structures to confine charge carriers and achieve quantized energy levels. These structures are fundamental to the operation of many modern optoelectronic devices. In the context of BeTe, it has been used in double barrier tunneling structures with ZnSe. researchgate.net
In (CdS/ZnSe)/BeTe superlattice structures, BeTe acts as the barrier material. aip.org These structures are investigated for their potential in near-infrared (NIR) applications, leveraging the large conduction band offset between the well (CdS/ZnSe) and the barrier (BeTe). aip.org The insertion of a thin ZnSe interlayer between the CdS and BeTe layers has been shown to be crucial for maintaining a two-dimensional growth mode and achieving sharp interfaces, which is essential for the performance of intersubband absorption. aip.orgaip.org
Doping and Alloying in this compound Systems
The electronic and structural properties of this compound can be further tailored through doping and alloying. These techniques are essential for creating n-type and p-type materials for semiconductor devices and for lattice-matching to specific substrates.
BeSeTe Alloys: Compositional Effects on Electronic Properties and Lattice Matching
Alloying BeTe with beryllium selenide (B1212193) (BeSe) to form BeSexTe1-x allows for the continuous tuning of material properties such as the bandgap and lattice constant. iup.edu This is particularly important for achieving lattice-matching with silicon substrates, which can lead to the development of novel low-dimensional devices. iup.edu
The alloy BeSe0.41Te0.59 is of particular interest as it is nearly lattice-matched to silicon. aip.orgaps.org Theoretical calculations on this alloy, using a model for highly mismatched semiconductor alloys, have been used to determine its tight-binding parameters and band bowing. aps.orgresearchgate.net These parameters are crucial for modeling the electronic and optical properties of heterostructures incorporating this alloy. aps.orgresearchgate.net Electrical measurements on epitaxial BeSe0.41Te0.59 films on silicon have shown a low current density at room temperature, comparable to that of ZnS/Si. aip.org
Investigation of Doping Effects on this compound Characteristics
Controlled doping is fundamental for creating functional semiconductor devices. In the context of BeTe-containing systems, doping has been investigated to create ohmic contacts and to modify the charge carrier concentration.
For instance, in p-type ZnSe, achieving good ohmic contacts is a challenge. One approach involves using a pseudograded BeTe/ZnSe superlattice. aip.org By using a fully nitrogen-doped superlattice where the thickness of individual layers varies in monolayer steps, a non-alloyed ohmic contact to p-type ZnSe has been successfully formed. aip.org
While specific studies on the direct doping of bulk BeTe are less common in the provided context, the principles of doping in related telluride systems like bismuth telluride (Bi2Te3) can offer some insights. In Bi2Te3, doping with elements like indium can act as an electron donor, significantly modulating the electrical transport properties. rsc.org Similarly, doping BeTe with appropriate elements would be necessary to control its conductivity for device applications, creating either n-type or p-type material. For example, in photojunction devices with n+Si and p-type bottom contacts, p+BeTe has been utilized. researchgate.net
Quantum Confinement Phenomena in Low-Dimensional this compound
Quantum confinement effects become prominent when the dimensions of a material are reduced to the nanoscale, comparable to the exciton (B1674681) Bohr radius. This phenomenon leads to the quantization of energy levels and allows for the tuning of a material's electronic and optical properties by controlling its size and dimensionality. For this compound, transitioning from its bulk form to low-dimensional structures like monolayers and nanostructures unlocks novel properties not observed in the bulk material.
Layer-Dependent Electronic and Optical Properties in this compound Monolayers
Bulk this compound crystallizes in the zincblende structure and is known to be a semiconductor with a wide, indirect bandgap of approximately 2.8 eV. wikipedia.org However, theoretical investigations using Density Functional Theory (DFT) have revealed that two-dimensional hexagonal this compound (h-BeTe) monolayers exhibit distinct electronic and optical characteristics. wikipedia.orgnih.gov These computational studies predict that h-BeTe monolayers are dynamically stable and possess properties that make them suitable for various advanced applications. wikipedia.orgvirtualchemistry.org
One of the most significant changes in the transition from bulk to monolayer is the modification of the band structure. While bulk BeTe has an indirect bandgap, the properties of the monolayer are actively being investigated. wikipedia.orgvirtualchemistry.org Theoretical studies suggest that BeTe monolayers show good responsiveness in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. wikipedia.org This positions them as promising candidates for UV-photodetectors and other UV-active optical devices. virtualchemistry.org Furthermore, DFT calculations have predicted a high thermoelectric figure of merit (ZT) of 0.9 at room temperature (300 K) for h-BeTe monolayers, indicating their potential for efficient thermoelectric power generation. wikipedia.org
The table below summarizes the theoretical and experimental properties of bulk BeTe compared to the predicted properties of its monolayer form.
| Property | Bulk this compound (zb-BeTe) | Monolayer this compound (h-BeTe) |
| Crystal Structure | Zincblende (zb) | Hexagonal (h) |
| Bandgap (Eg) | ~2.8 eV (Indirect) wikipedia.org | Predicted to be UV-active wikipedia.orgvirtualchemistry.org |
| Key Feature | Wide, indirect bandgap semiconductor. wikipedia.org | High thermoelectric figure of merit (ZT ≈ 0.9 @ 300K). wikipedia.org |
| Potential Application | General semiconductor applications. | UV-photodetectors, Thermoelectric devices. wikipedia.orgvirtualchemistry.org |
Quantum Size Effects in this compound Nanostructures
When the dimensions of this compound are reduced further to create zero-dimensional (quantum dots) or one-dimensional (nanowires) structures, quantum size effects are expected to become even more pronounced. Although direct experimental synthesis and characterization of BeTe nanostructures are not yet widely reported, the behavior of other semiconductor nanocrystals provides a strong basis for predicting their properties. americanelements.com
The quantum confinement effect in semiconductor nanocrystals, or quantum dots (QDs), leads to a size-dependent bandgap. As the size of the QD decreases, the bandgap energy increases, causing a blue-shift in the optical absorption and emission spectra. This tunability is a hallmark of quantum dots and allows for the precise engineering of their optical properties for applications in displays, lighting, and biomedical imaging. For BeTe QDs, it is anticipated that their emission could be tuned across a specific spectral range by carefully controlling their size during synthesis.
Similarly, in one-dimensional nanostructures like nanowires, quantum confinement occurs in two dimensions, leading to quantized energy levels. Studies on bismuth telluride (Bi₂Te₃) nanowires have shown that carrier confinement becomes significant for structures with cross-sections less than 30 nm, affecting the Seebeck coefficient and thermal conductivity. For hypothetical BeTe nanowires, such quantum size effects would likely influence their electronic transport and thermoelectric properties, potentially enhancing their performance in nanoscale energy conversion devices.
Strain Engineering Approaches for Modulating this compound Properties
Strain engineering is a powerful technique for tuning the physical properties of materials by applying mechanical stress. For two-dimensional materials, which can often withstand significant strain before rupture, this method is particularly effective for modulating electronic and optical characteristics. While specific experimental data on strained BeTe is limited, extensive research on other 2D materials provides a clear theoretical framework for its potential.
Applying biaxial or uniaxial strain alters the lattice parameters of the material, which in turn modifies the orbital overlap between atoms and consequently changes the electronic band structure. Studies on materials like MoS₂ and GeSe₂ have demonstrated that both compressive and tensile strain can lead to significant changes, including:
Potential Research Applications of Beryllium Telluride Mechanism Focused
Optoelectronic Device Research Applications of Beryllium Telluride
The optoelectronic potential of this compound stems from its electronic structure. As a semiconductor from the II-VI group, it possesses properties that make it a candidate for devices that interact with light. ontosight.ai
The foundation for utilizing this compound in light-emitting diodes (LEDs) and lasers lies in its bandgap energy, which is approximately 2.8 eV. ontosight.ai This direct bandgap is a crucial characteristic for efficient light emission. ontosight.ai Research has explored the properties of BeTe in the context of developing optoelectronic devices. epj.org Theoretical studies have investigated the electronic and optical properties of BeTe, which are fundamental to understanding its potential for light-emitting applications. epj.orgaps.org The development of BeTe-based alloys, such as Be(x)Zn(1-x)Te, has been a strategy to engineer the material's properties for specific device requirements, including achieving lattice matching with substrates like gallium arsenide (GaAs) for the fabrication of II-VI compound diode lasers. aip.org
This compound's electronic properties make it a subject of research for photodetector applications. ontosight.ai Photodetectors operate by converting light into an electrical signal, a process that relies on the generation of electron-hole pairs upon photon absorption. ossila.com The suitability of a material for photodetectors is linked to its ability to absorb light and generate charge carriers efficiently. ossila.com
The mechanism behind photodetectors involves the excitation of electrons from the valence band to the conduction band upon absorbing photons with energy greater than the material's bandgap. ossila.com For BeTe, its 2.8 eV bandgap suggests potential for detection in the ultraviolet (UV) spectrum. ontosight.ai Research into related telluride-based materials like bismuth telluride (Bi2Te3) and tellurium (Te) highlights the potential for broadband photodetection, which could inspire further investigation into BeTe's capabilities. arxiv.orgnih.gov The study of electronic transitions and charge carrier dynamics is central to advancing photodetector technology. ossila.com
The potential use of this compound in solar cells is linked to its bandgap energy, which is within a suitable range for converting sunlight into electricity. ontosight.ai Thin-film solar cell technologies often utilize materials like cadmium telluride (CdTe) and copper indium gallium diselenide (CIGS). wikipedia.org The architecture of these cells involves depositing thin layers of photovoltaic material onto a substrate. wikipedia.org
Research into novel solar cell designs includes tandem architectures, where multiple semiconductor materials are layered to absorb different parts of the solar spectrum more efficiently. colostate.edu For instance, a tandem solar cell combining perovskite and cadmium telluride has demonstrated improved efficiency. colostate.edu While not a direct application of BeTe, this illustrates the principle of using different telluride compounds in advanced solar cell designs. The exploration of BeTe in similar architectures could be a future research direction, leveraging its specific electronic and optical properties. ontosight.ai
Photodetector Research Utilizing this compound Electronic Transitions
Thermoelectric Performance Enhancement in this compound
Thermoelectric materials can convert heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is determined by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). dergipark.org.tr A good thermoelectric material should possess a high power factor (S²σ) and low thermal conductivity. dergipark.org.trresearchgate.net
This compound exhibits a relatively low thermal conductivity, which is an advantageous property for thermoelectric applications. ontosight.ai Low thermal conductivity is crucial for maintaining a temperature gradient across the material, which is necessary for the Seebeck effect to generate a voltage. dergipark.org.tr The total thermal conductivity in a semiconductor is a sum of the electronic thermal conductivity (κe) and the lattice thermal conductivity (κL). In many thermoelectric materials, the primary goal is to reduce the lattice thermal conductivity without significantly impairing the electrical conductivity. oaepublish.com
The mechanisms for reducing lattice thermal conductivity often involve enhancing phonon scattering. Phonons are quantized lattice vibrations responsible for heat transport. In materials like bismuth telluride, which is extensively studied for its thermoelectric properties, strategies to reduce κL include introducing point defects, dislocations, and nanostructures to scatter phonons of various wavelengths. oaepublish.comnih.gov For example, the mass difference and strain fields created by doping can effectively scatter short-wavelength phonons. springerprofessional.de In two-dimensional hexagonal this compound (h-BeTe), a figure of merit of 0.9 at 300 K has been reported, indicating its potential. nih.gov
Table 1: Comparison of Thermal Conductivity in Different Materials
| Material | Thermal Conductivity (W/mK) |
| Bismuth Telluride (Bi2Te3) | ~1.5 |
| Lead Telluride (PbTe) | ~2.2 chemicalbook.com |
| Mn1.8In0.8Si2Te6 | 0.28 (at 773 K) rsc.org |
This table provides approximate values for comparison; actual values can vary with temperature, doping, and material form.
To achieve a high thermoelectric figure of merit, the electrical conductivity of this compound must be optimized. dergipark.org.tr This involves controlling the carrier concentration and mobility. springerprofessional.de Doping is a common strategy to increase the carrier concentration to an optimal level, typically in the range of 10¹⁹ to 10²¹ cm⁻³ for good thermoelectric materials. e3s-conferences.org
Electrical Conductivity Optimization in this compound for Thermoelectrics
This compound in Quantum Devices and Spintronics Research
This compound has been utilized in the fabrication of experimental quantum devices, which leverage quantum mechanical phenomena such as tunneling and quantum confinement. These devices are central to research in next-generation electronics and spintronics, where the intrinsic spin of the electron is exploited in addition to its charge.
Resonant tunneling diodes (RTDs) are quantum mechanical devices that exhibit negative differential resistance, making them valuable for high-frequency oscillators and high-speed switching circuits. aip.org Experiments have been conducted on quantum devices that incorporate this compound, specifically in the context of resonant tunneling structures. These devices were fabricated to study their electronic properties and response to various forms of radiation.
A two-dimensional electron gas (2DEG) is a state where electrons are confined to move in a plane, leading to high electron mobility, a property essential for high-electron-mobility transistors (HEMTs). Such devices are critical for high-frequency applications. This compound has been incorporated into heterostructures designed to host 2DEG. These BeTe-based 2DEG devices were developed as part of research investigating the properties and resilience of novel quantum electronic systems.
A key area of investigation for BeTe-based quantum devices has been their tolerance to radiation, a critical factor for applications in space and other harsh environments. Experiments were performed to determine the effects of gamma rays, protons, neutrons, and heavy ions on quantum devices, including resonant tunneling devices and two-dimensional electron gas devices containing this compound.
Notably, the resonant tunneling devices were found to possess significant radiation tolerance. These devices, which were not radiation-hardened prior to testing, showed no systematic effects from irradiation under several conditions.
Table 2: Summary of Radiation Tolerance Testing on BeTe-Based Resonant Tunneling Devices
| Radiation Type | Fluence / Dose | Energy | Observed Effect |
|---|---|---|---|
| Gamma Rays | Up to 1 Mrad | N/A | No systematic effects |
| Protons | Up to 3.5 x 10¹¹ protons/cm² | 55 MeV | No systematic effects |
| Neutrons | Up to 5 x 10¹⁰ neutrons/cm² | 1.5 to 800 MeV | No systematic effects |
These findings suggest that quantum devices incorporating this compound are promising candidates for applications in environments with high levels of radiation.
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 82833 |
| Beryllium | 4539 |
| Tellurium | 6327179 |
Future Research Directions and Emerging Paradigms for Beryllium Telluride
Exploration of Novel Beryllium Telluride Polymorphs and Metastable Structures
While this compound (BeTe) typically crystallizes in the zincblende structure, research is expanding to explore novel polymorphs and metastable structures with potentially enhanced properties. ontosight.ai Theoretical investigations, primarily using density functional theory (DFT), are at the forefront of predicting the existence and stability of new BeTe phases. researchgate.net For instance, studies have explored the possibility of a hexagonal wurtzite phase, which is common in other II-VI semiconductors. First-principles calculations are employed to determine the structural and electronic properties of these hypothetical polymorphs. researchgate.net
The investigation into pressure-induced phase transitions is a key area of this research. researchgate.net Theoretical studies have predicted that under high pressure, BeTe may transition from its ground-state zincblende structure to a nickel arsenide (NiAs) structure. researchgate.net The stability and electronic characteristics of these high-pressure phases are computationally modeled to understand their potential for novel applications.
Metastable structures, which are not in their lowest energy state but are kinetically trapped in a local energy minimum, also present a promising research avenue. The synthesis of such structures could be achieved through techniques like mechanical milling or compositionally modulated kinetic trapping. rsc.org The exploration of metastable polymorphs is crucial as they can exhibit unique electronic and optical properties not found in the stable ground-state structure.
Integration of this compound with Other Advanced Materials Systems
The integration of this compound with other advanced materials is a rapidly emerging field, aiming to create novel heterostructures with tailored functionalities for a variety of applications.
Two-Dimensional (2D) Materials: Researchers are exploring the creation of 2D BeTe monolayers and their integration with other 2D materials like graphene. researchgate.net These heterostructures could exhibit unique electronic and optoelectronic properties arising from the quantum confinement effects and interfacial interactions. researchgate.net First-principles calculations are being used to predict the stability and electronic band structures of these novel 2D heterostructures. researchgate.net
Quantum Dots and Nanostructures: The synthesis of BeTe quantum dots and their incorporation into other semiconductor matrices is another active area of research. These nanostructures could have applications in advanced optoelectronic devices. The focus is on controlling the size and distribution of BeTe quantum dots to tune their optical properties.
Thermoelectric Heterostructures: There is growing interest in developing thermoelectric devices based on heterostructures that include this compound. researchgate.net For example, the creation of compositionally-modulated nanowire heterostructures of lead telluride and bismuth telluride has been explored. mdpi.com Similar concepts could be applied to BeTe, integrating it with materials like bismuth telluride (Bi2Te3) to enhance the thermoelectric figure of merit. researchgate.netcsic.es The goal is to engineer the band structure and phonon scattering at the interfaces to improve the efficiency of thermoelectric energy conversion. nih.gov
Advancements in Characterization Techniques for this compound
The development and application of advanced characterization techniques are crucial for understanding the fundamental properties of this compound and for optimizing its performance in various applications.
High-Resolution Imaging and Spectroscopy: Techniques such as high-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) are essential for visualizing the atomic structure of BeTe, including any defects or interfaces in heterostructures. When combined with energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS), these methods can provide detailed elemental mapping and chemical analysis at the nanoscale. researchgate.net
In-Situ and Operando Characterization: A significant trend is the move towards in-situ and operando characterization, where the material is studied under real-time operating conditions. This allows researchers to observe dynamic processes such as phase transitions, crystal growth, and degradation mechanisms as they occur. For example, in-situ X-ray diffraction (XRD) during annealing can provide insights into the evolution of crystalline phases.
Spectroscopic Techniques for Electronic and Vibrational Properties: Advanced spectroscopic techniques are vital for probing the electronic and vibrational properties of BeTe. mdpi.com Raman spectroscopy can be used to identify different crystalline phases and to study phonon modes. researchgate.net Fluorescence spectroscopy can provide insights into the electronic structure and defect states within the material. rsc.org For ultra-trace analysis of beryllium, highly sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS) are employed. mdpi.com
Synchrotron-Based Techniques: Synchrotron radiation sources offer a powerful suite of tools for characterizing BeTe. Techniques like X-ray absorption spectroscopy (XAS) and angle-resolved photoemission spectroscopy (ARPES) can provide detailed information about the local atomic environment, oxidation states, and electronic band structure.
Computational Predictions for Unexplored this compound Phenomena
Computational modeling, particularly using density functional theory (DFT), plays a pivotal role in predicting and understanding the properties of this compound, guiding experimental efforts toward the discovery of new phenomena. berkeley.edu
Predicting Novel Properties: First-principles calculations are used to predict a wide range of properties for both known and hypothetical BeTe structures. nih.gov This includes electronic band structures, optical absorption spectra, and thermoelectric coefficients. researchgate.netresearchgate.net For example, computational studies have predicted that two-dimensional beryllium chalcogenides, including BeTe, could be promising materials for UV applications and thermoelectric devices. researchgate.net
Modeling Defects and Doping: Computational models are employed to investigate the effects of native defects, impurities, and intentional doping on the electronic and optical properties of BeTe. By calculating the formation energies of different defects and their impact on the band structure, researchers can predict how to tune the material's properties for specific applications.
Simulating Material Behavior under Extreme Conditions: DFT calculations are used to simulate the behavior of BeTe under high pressure and temperature. researchgate.net These simulations can predict pressure-induced phase transitions and changes in the material's structural and electronic properties, providing insights that are often difficult to obtain experimentally. researchgate.net
Exploring Surface and Interface Phenomena: Computational methods are crucial for understanding the properties of BeTe surfaces and interfaces in heterostructures. By modeling the atomic and electronic structure of these interfaces, researchers can predict their stability and their influence on charge transport and other key properties. This is particularly important for designing novel electronic and optoelectronic devices based on BeTe heterostructures.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing high-purity beryllium telluride (BeTe), and how can contamination risks be minimized?
- Methodology : BeTe synthesis typically involves direct reactions between beryllium and tellurium in controlled environments. For molecular BeTe complexes, recent studies use cyclic (alkyl)amino carbene (CAAC)-stabilized beryllium radicals reacted with TePh₂ (Te = tellurium) under inert atmospheres to prevent oxidation . To minimize contamination, employ vacuum-sealed quartz ampoules or gloveboxes with <1 ppm O₂/H₂O. Post-synthesis purification via sublimation (200–300°C under vacuum) enhances crystallinity .
- Key Data : BeTe’s lattice constant (5.615 Å) and sphalerite structure (space group F-43m) should be confirmed via XRD .
Q. What characterization techniques are critical for validating BeTe’s zincblende structure and electronic properties?
- Methodology : Use X-ray diffraction (XRD) to confirm the cubic zincblende phase (Bragg peaks indexed to (111), (200), and (220) planes) . Pair with Raman spectroscopy to detect phonon modes (e.g., TO/LO peaks near 150–200 cm⁻¹). For electronic properties, UV-Vis spectroscopy or ellipsometry can estimate the bandgap (~3 eV), while Hall effect measurements assess carrier mobility .
- Data Cross-Check : Compare experimental lattice parameters (5.615 Å) with ab initio simulations (e.g., 5.63 Å in VASP calculations) .
Q. How should researchers handle BeTe to mitigate risks of hydrogen telluride (H₂Te) gas formation during hydrolysis?
- Protocols : Store BeTe in moisture-free environments (argon gloveboxes) and avoid aqueous processing. If hydrolysis occurs, use gas detectors to monitor H₂Te levels (TLV: 0.1 ppm) and install scrubbers with alkaline solutions (e.g., NaOH) to neutralize emissions .
Advanced Research Questions
Q. How do computational methods like ab initio molecular dynamics (MD) resolve discrepancies in predicting BeTe’s phase transition pressures?
- Methodology : Static enthalpy calculations predict a cubic zinc-blende (ZB) to nickel arsenide (NiAs) phase transition at ~25 GPa, but MD simulations suggest higher pressures (~30 GPa) due to dynamic lattice distortions . To reconcile this, perform hybrid calculations incorporating temperature-dependent entropy effects. Validate with high-pressure XRD (e.g., diamond anvil cell experiments) to track intermediate tetragonal/orthorhombic phases .
- Key Insight : MD pathways reveal ZB → tetragonal → orthorhombic → NiAs transitions, highlighting metastable states absent in static models .
Q. What bonding mechanisms dominate in BeTe, and how do they influence its stability and reactivity?
- Analysis : Quantum chemical calculations (e.g., NBO, EDA-NOCV) show Be-Te bonds are ~55% Coulombic (Be⁺–Te⁻ electrostatic attraction) and ~45% covalent (σ-bonding between Be 2sp³ and Te 5p orbitals) . This mixed character explains BeTe’s high melting point (>1000°C) and resistance to thermal decomposition.
Q. What gaps exist in toxicological data for BeTe, and how can researchers address them?
- Critical Review : While Be compounds (e.g., BeO) are known carcinogens, BeTe’s toxicity remains unclassified due to limited inhalation/ingestion studies . ATSDR prioritizes research on chronic exposure effects (e.g., pulmonary granulomas) and biomolecular interactions (e.g., Be²⁺ release in cellular environments) . Proposed methodologies include in vitro cytotoxicity assays (e.g., alveolar macrophage viability tests) coupled with ICP-MS quantification of Be leaching .
Q. How can experimental reproducibility in BeTe studies be improved, particularly in thermoelectric or optoelectronic applications?
- Best Practices : Document synthesis parameters (e.g., stoichiometry, annealing time/temperature) and characterization protocols in line with materials science standards (e.g., ISO 20507:2023). For thermoelectric studies, report Seebeck coefficient (α), electrical conductivity (σ), and thermal conductivity (κ) using harmonized ASTM methods (e.g., ASTM E1225-20) . Share raw datasets via repositories like Zenodo to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
